2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol
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Overview
Description
2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound characterized by the presence of ethoxy, iodo, nitroethenyl, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol typically involves multi-step organic reactions. One common method includes the iodination of a phenol derivative followed by the introduction of the nitroethenyl group through a nitration reaction. The ethoxy group can be introduced via an etherification reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodo group can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and phenol can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-ethoxy-6-bromo-4-[(E)-2-nitroethenyl]phenol: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the iodo group, in particular, makes it a valuable intermediate in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Properties
IUPAC Name |
2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTWTQFEUFZRHZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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